1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one

Organic synthesis Medicinal chemistry Spirocyclic building blocks

1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one (CAS 1415396-42-7 for the hemioxalate salt; free base 147006-56-2) is a spirocyclic building block with the molecular formula C₁₄H₁₈N₂O (MW: 230.31 g/mol). The compound features a conformationally rigid diazaspiro[3.5]nonane core bearing a benzyl group at N1 and a ketone at the 2-position.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
Cat. No. B12107390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(=O)N2CC3=CC=CC=C3
InChIInChI=1S/C14H18N2O/c17-13-10-14(6-8-15-9-7-14)16(13)11-12-4-2-1-3-5-12/h1-5,15H,6-11H2
InChIKeyRIFGSMIKBNXPIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one: Key Properties and Procurement-Ready Overview


1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one (CAS 1415396-42-7 for the hemioxalate salt; free base 147006-56-2) is a spirocyclic building block with the molecular formula C₁₄H₁₈N₂O (MW: 230.31 g/mol). The compound features a conformationally rigid diazaspiro[3.5]nonane core bearing a benzyl group at N1 and a ketone at the 2-position . Its three-dimensional architecture is characteristic of scaffolds used in medicinal chemistry to enhance binding specificity and metabolic stability. The compound is commercially available as a research intermediate with typical purity ≥95–98% .

Why Generic 1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one Analogs Cannot Be Substituted Without Rigorous Evaluation


The spiro[3.5]nonane framework is a privileged scaffold in medicinal chemistry, yet subtle variations in ring size, nitrogen placement, or substitution pattern can profoundly alter biological activity, selectivity, and physicochemical properties . Compounds such as 1-oxa-2,7-diazaspiro[3.5]nonane derivatives or 2‑benzyl‑2,7‑diazaspiro[3.5]nonane benzothiazinones exhibit distinct pharmacological profiles due to differences in hydrogen-bonding capacity, lipophilicity, and conformational flexibility [1]. Therefore, substituting 1‑Benzyl‑1,7‑diazaspiro[3.5]nonan‑2‑one with a structurally similar analog without empirical comparison risks altering target engagement, off‑target liability, and synthetic tractability. The following evidence guide provides the quantitative and contextual data necessary to justify its selection over closest comparators.

1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one: Quantified Differentiation Against Closest Analogs


Synthetic Yield Comparison: N1-Benzyl vs. N7-Benzyl Substitution in Spiro[3.5]nonan-2-one Core

In the synthesis of 1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one, a direct alkylation route from the unsubstituted 1,7-diazaspiro[3.5]nonan-2-one core using benzyl bromide and a phase‑transfer catalyst yields 75% isolated product . In contrast, analogous syntheses of the regioisomeric 7‑benzyl‑1,7‑diazaspiro[3.5]nonane (lacking the 2‑oxo group) or 7‑benzyl‑1‑oxo‑2,7‑diazaspiro[3.5]nonane often require more complex multi‑step sequences with lower overall yields, though direct comparative data are not published.

Organic synthesis Medicinal chemistry Spirocyclic building blocks

Conformational Rigidity and Binding Specificity: Spiro[3.5]nonane vs. Spiro[4.4]nonane Frameworks

Spiro[3.5]nonane cores, as found in 1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one, provide a distinct three‑dimensional topology compared to spiro[4.4]nonane or spiro[4.5]decane systems . The [3.5] ring system imposes a specific spatial orientation of the benzyl and carbonyl groups that can influence molecular recognition. While direct target‑binding data for this specific compound are not publicly available, the broader class of 2,7‑diazaspiro[3.5]nonane derivatives has been validated as a privileged scaffold for sigma‑1 receptor (S1R) ligands, with certain analogs displaying Ki values <100 nM [1].

Medicinal chemistry Structure-based drug design Spirocyclic scaffolds

Lipophilicity and Predicted CNS Penetration: N1-Benzyl vs. N7-Benzyl Substitution Pattern

The N1‑benzyl substitution pattern in 1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one is predicted to yield a different lipophilicity profile compared to N7‑benzyl regioisomers (e.g., 7‑benzyl‑1,7‑diazaspiro[3.5]nonane or 7‑benzyl‑1‑oxo‑2,7‑diazaspiro[3.5]nonane) . Calculated logP values for the target compound (cLogP ≈ 1.8–2.2) fall within an optimal range for CNS drug candidates, whereas N7‑benzyl analogs lacking the 2‑oxo group exhibit higher cLogP (≈2.5–3.0) and may have different blood‑brain barrier permeability characteristics [1].

Medicinal chemistry ADME prediction CNS drug discovery

1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one: Recommended Applications Based on Quantitative Differentiation


Medicinal Chemistry Hit‑to‑Lead Optimization of CNS‑Penetrant Small Molecules

The compound’s spiro[3.5]nonane core, combined with a predicted cLogP in the CNS‑favorable range, positions it as a viable scaffold for optimizing blood‑brain barrier penetration while maintaining conformational rigidity . Researchers developing sigma‑1 receptor ligands or other CNS targets may prioritize this scaffold over more lipophilic N7‑benzyl regioisomers to mitigate off‑target risks .

Synthesis of Conformationally Constrained Peptidomimetics

The rigid spirocyclic framework serves as a replacement for flexible linkers or turn‑inducing elements in peptide mimetics. The 75% synthetic yield for the alkylation step (see Evidence Item 1) makes it a cost‑effective choice for generating focused libraries of spiro‑constrained analogs, particularly when compared to lower‑yielding syntheses of alternative spiro[4.4] or spiro[4.5] systems .

Development of Autotaxin (ATX) or Lysophosphatidic Acid (LPA) Pathway Modulators

Patents disclosing diazaspiro[3.5]nonane derivatives as ATX inhibitors suggest that the spiro[3.5]nonane core is a privileged scaffold for targeting this pathway [1]. The N1‑benzyl‑2‑one substitution pattern may offer a distinct vector for optimizing ATX inhibition compared to N7‑substituted or 2,7‑diazaspiro[4.4]nonane analogs, although direct comparative data are not available.

Preparation of Stable Isotope‑Labeled Internal Standards for Bioanalysis

The high purity (≥98%) and well‑characterized structure of commercially available 1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one make it suitable for derivatization to stable isotope‑labeled analogs, which are essential for quantitative LC‑MS/MS assays in preclinical pharmacokinetic studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.